

# Technical Analysis of C<sub>12</sub>H<sub>17</sub>ClO<sub>2</sub>: Fenpentadiol

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## Compound of Interest

Compound Name: 5-(Chloromethyl)-2-isopropyl-1,3-dimethoxybenzene  
Cat. No.: B11827424

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## Physiochemical Properties, Structural Elucidation, and Analytical Profiling

### Core Directive & Compound Identity

The molecular formula C<sub>12</sub>H<sub>17</sub>ClO<sub>2</sub> refers to Fenpentadiol (CAS: 15687-18-0), a chlorinated phenylethanol derivative historically utilized as a psycholeptic and anxiolytic agent. In the context of modern drug development, this compound serves as a critical model for studying the metabolic stability of p-chlorinated aromatic scaffolds and the solubility challenges associated with lipophilic diols.

## Physiochemical Profile

Property	Value	Technical Context
IUPAC Name	2-(4-chlorophenyl)-4-methylpentane-2,4-diol	Defines structural connectivity.
Molecular Formula	C <sub>12</sub> H <sub>17</sub> ClO <sub>2</sub>	Base stoichiometry.
Average Mass	228.71 g/mol	Used for bulk stoichiometric calculations.
Monoisotopic Mass	228.0917 Da	Critical for Mass Spectrometry (MS). Based on <sup>12</sup> C, <sup>1</sup> H, <sup>35</sup> Cl, <sup>16</sup> O.
LogP (Predicted)	~2.2	Indicates moderate lipophilicity; blood-brain barrier (BBB) permeable.
H-Bond Donors	2	Two hydroxyl groups (-OH).
H-Bond Acceptors	2	Oxygen atoms. <a href="#">[1]</a>

## Structural Elucidation & Isotopic Logic

Understanding the mass spectrometry signature of C<sub>12</sub>H<sub>17</sub>ClO<sub>2</sub> is non-negotiable for validation. The presence of Chlorine introduces a distinct isotopic signature that acts as a self-validating spectral tag.

## Isotopic Abundance & Mass Spectrometry

Chlorine exists naturally as <sup>35</sup>Cl (75.78%) and <sup>37</sup>Cl (24.22%). This creates a characteristic 3:1 intensity ratio between the molecular ion (M) and the M+2 isotope peak.

- M (228Da): Contains <sup>35</sup>Cl.
- M+2 (230Da): Contains <sup>37</sup>Cl.

Experimental Implication: In LC-MS analysis, if you observe a single peak at 228 Da without a corresponding peak at 230 Da (~33% intensity), the compound is not C<sub>12</sub>H<sub>17</sub>ClO<sub>2</sub>.

## Structural Connectivity (NMR Logic)

The structure consists of a p-chlorophenyl ring attached to a glycolic side chain.

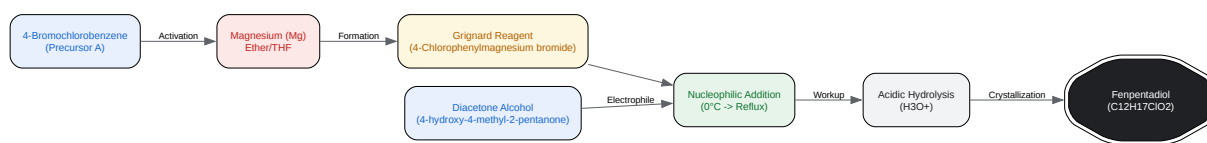
- Aromatic Region: The para-substitution pattern creates a symmetric AA'BB' system in  $^1\text{H}$  NMR (two doublets around 7.3–7.5 ppm).
- Aliphatic Region:
  - Gem-dimethyl: Two equivalent methyl groups at C4.
  - Singlet Methyl: One methyl group directly attached to the chiral center (C2).
  - Methylene Bridge: The  $-\text{CH}_2-$  group at C3 will likely appear as an AB quartet due to the adjacent chiral center at C2, rendering the protons diastereotopic.

## Synthesis & Production Workflow

The synthesis of Fenpentadiol classically utilizes a Grignard reaction, coupling a chlorinated aromatic nucleophile with a ketol electrophile. This protocol ensures high regioselectivity.

## Synthetic Pathway Visualization

The following diagram outlines the "self-validating" synthesis route. The use of Diacetone Alcohol as a reactant is efficient because it pre-installs the necessary glycolic framework.



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Figure 1: Grignard-based synthetic route for Fenpentadiol. The reaction exploits the ketone functionality of diacetone alcohol.

## Analytical Protocols

To confirm the identity of  $C_{12}H_{17}ClO_2$  in a drug development context, use the following validated protocols.

### Protocol A: High-Resolution LC-MS/MS

Objective: Confirm molecular formula and isotopic pattern.

- Sample Prep: Dissolve 1 mg of analyte in 1 mL MeOH:Water (50:50).
- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8  $\mu$ m.
- Mobile Phase:
  - A: Water + 0.1% Formic Acid.
  - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes.
- Detection (ESI+):
  - Scan Range: 100–400 m/z.
  - Pass Criteria: Observation of parent ion  $[M+H]^+$  at 229.09 Da and  $[M+H+2]^+$  at 231.09 Da with a ratio of ~3:1.
  - Fragmentation: Look for loss of water ( $[M+H-18]^+$ ) and the tropylium ion derivative (chlorobenzyl cation) at m/z ~125/127.

### Protocol B: Proton NMR (400 MHz, $CDCl_3$ )

Objective: Validate structural connectivity.

- Solvent: Deuterated Chloroform ( $CDCl_3$ ).
- Key Signals:

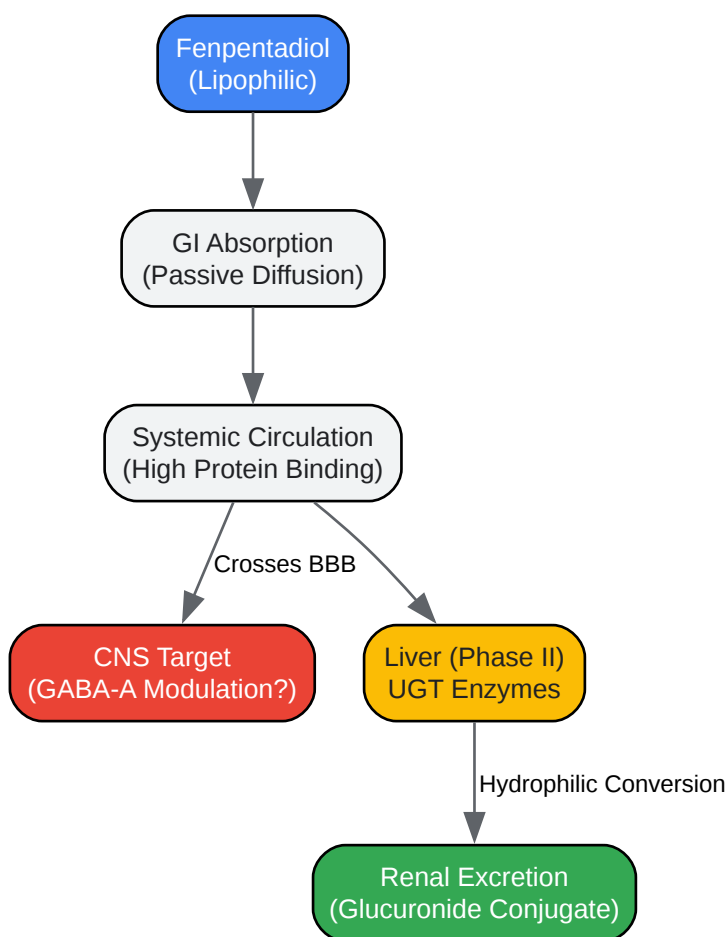
- $\delta$  7.2–7.4 ppm (4H, m): Aromatic protons (AA'BB').
- $\delta$  2.1 ppm (2H, s/d): Methylene bridge (-CH<sub>2</sub>-).
- $\delta$  1.5 ppm (3H, s): Methyl group at C2.
- $\delta$  1.2 ppm (6H, s): Gem-dimethyls at C4.
- $\delta$  2.0–4.0 ppm (Broad): Hydroxyl protons (exchangeable with D<sub>2</sub>O).

## Biological Context & Mechanism

Fenpentadiol acts as a psycholeptic, a class of drugs that exerts a calming effect on the psyche.

- Mechanism of Action: While specific binding data is historical, the structural similarity to other chlorinated diols and sedative-hypnotics suggests modulation of GABAergic systems or membrane fluidization typical of lipophilic alcohols.
- Metabolic Fate: The primary metabolic risk for C<sub>12</sub>H<sub>17</sub>ClO<sub>2</sub> is glucuronidation at the hydroxyl groups. The p-chloro substituent blocks metabolic oxidation at the para position, increasing the half-life relative to non-chlorinated analogs.

## Biological Interaction Map



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Figure 2: Pharmacokinetic disposition of Fenpentadiol, highlighting CNS penetration and Phase II metabolic clearance.

## References

- PubChem. (2025).[2][3][4][5] Fenpentadiol (CID 85896) - Compound Summary. National Library of Medicine. [\[Link\]](#)
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## Sources

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- 2. Dansyl chloride | C<sub>12</sub>H<sub>12</sub>ClNO<sub>2</sub>S | CID 11801 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 3. Chlorine Dioxide | ClO<sub>2</sub> | CID 24870 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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